molecular formula C16H16ClN3O3S B10990002 1-(3-chloro-4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10990002
M. Wt: 365.8 g/mol
InChI Key: RKBPQAUIZVRBMV-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a chloro-methoxyphenyl group, a thiazolyl group, and a pyrrolidine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Chloro-Methoxyphenyl Group: This step involves the coupling of the thiazole derivative with a chloro-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.

    Formation of the Pyrrolidine Ring:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(3-Chloro-4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-(3-Chloro-4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-4-oxopyrrolidine-3-carboxamide: Similar structure but with a different position of the carbonyl group.

Uniqueness: 1-(3-Chloro-4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H16ClN3O3S/c1-9-7-18-16(24-9)19-15(22)10-5-14(21)20(8-10)11-3-4-13(23-2)12(17)6-11/h3-4,6-7,10H,5,8H2,1-2H3,(H,18,19,22)

InChI Key

RKBPQAUIZVRBMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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